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molecular formula C13H19NO3S B8432627 N,N-Dimethyl-1-[7-(methylsulfonyl)-3,4-dihydro-2H-chromen-2-YL]methanamine

N,N-Dimethyl-1-[7-(methylsulfonyl)-3,4-dihydro-2H-chromen-2-YL]methanamine

Cat. No. B8432627
M. Wt: 269.36 g/mol
InChI Key: QVVXSAIFIWLFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524766B2

Procedure details

Preparation according to Example 25: [7-(methylsulfonyl)-3,4-dihydro-2H-chromen-2-yl]methyl 4-methylbenzenesulfonate (0.020 g, 0.0504 mmol), N-methylmethanamine (2.0 M in MeOH, 0.5 ml), ACN (3 ml). MS m/z (rel. intensity, 70 eV) 269 (M+, 2), 131 (4), 77 (4), 63 (2), 59 (4), 58 (bp).
Name
[7-(methylsulfonyl)-3,4-dihydro-2H-chromen-2-yl]methyl 4-methylbenzenesulfonate
Quantity
0.02 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC1C=CC(S(O[CH2:12][CH:13]2[CH2:22][CH2:21][C:20]3[C:15](=[CH:16][C:17]([S:23]([CH3:26])(=[O:25])=[O:24])=[CH:18][CH:19]=3)[O:14]2)(=O)=O)=CC=1.[CH3:27][NH:28][CH3:29].CC(C)(C)CNC[C@@H]1OC2C=C(S(C)(=O)=O)C=CC=2OC1>C(#N)C>[CH3:27][N:28]([CH3:29])[CH2:12][CH:13]1[CH2:22][CH2:21][C:20]2[C:15](=[CH:16][C:17]([S:23]([CH3:26])(=[O:25])=[O:24])=[CH:18][CH:19]=2)[O:14]1

Inputs

Step One
Name
[7-(methylsulfonyl)-3,4-dihydro-2H-chromen-2-yl]methyl 4-methylbenzenesulfonate
Quantity
0.02 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCC1OC2=CC(=CC=C2CC1)S(=O)(=O)C
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
CNC
Step Three
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CNC[C@H]1COC2=C(O1)C=C(C=C2)S(=O)(=O)C)(C)C
Step Six
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation

Outcomes

Product
Name
Type
Smiles
CN(CC1OC2=CC(=CC=C2CC1)S(=O)(=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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